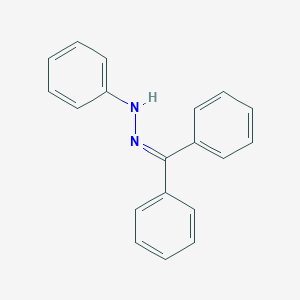

Benzophenone phenylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(benzhydrylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPHROJMJFFANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972888 | |

| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-61-8 | |

| Record name | N-Phenylbenzophenone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOPHENONE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Academic Relevance of Hydrazone Derivatives in Contemporary Organic Chemistry

Hydrazone derivatives, characterized by the R¹R²C=NNHR³ functional group, are a cornerstone of contemporary organic chemistry due to their versatile reactivity and wide-ranging applications. The presence of the azomethine group (-C=N-) imparts unique chemical properties, including the ability to participate in various reactions such as cyclization, and to form stable complexes with metal ions. nih.gov This reactivity makes them valuable intermediates in the synthesis of a diverse array of heterocyclic compounds.

The academic relevance of hydrazones extends into medicinal chemistry, where they have been investigated for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.net Their mechanism of action often involves interactions with biological macromolecules or the generation of reactive species. Furthermore, in materials science, hydrazone derivatives are explored for their potential in developing novel materials with interesting optical and electronic properties.

Historical Context and Evolution of Benzophenone Phenylhydrazone Research

The journey of benzophenone (B1666685) phenylhydrazone is intrinsically linked to the broader history of hydrazone chemistry. The formation of hydrazones through the condensation reaction of hydrazines with aldehydes or ketones was first reported in the late 19th century. researchgate.net A pivotal moment in this field was the work of German chemist Emil Fischer, who in 1888, utilized phenylhydrazine (B124118) to react with sugars, forming hydrazones known as osazones, a critical step in the characterization of monosaccharides. nih.gov

The synthesis of benzophenone phenylhydrazone itself is a classic condensation reaction between benzophenone and phenylhydrazine. Early research likely focused on the fundamental characterization and understanding of this reaction. Over time, the focus of research on this compound and its derivatives has evolved significantly. Initial studies may have centered on its synthesis and basic chemical properties. However, contemporary research has expanded to explore its more complex applications. Investigations into its biological activities, such as potential anticancer properties, have become a significant area of study. Additionally, its utility as a precursor in various organic syntheses and its potential applications in materials science, driven by its unique photochemical and electrochemical properties, have gained considerable attention.

Scope and Objectives of Research on Benzophenone Phenylhydrazone

Classical Condensation Approaches for this compound Formation

The traditional and most widely cited method for synthesizing this compound involves the direct condensation of benzophenone and phenylhydrazine.

Acid-Catalyzed Reflux Synthesis Protocols

The standard protocol for forming this compound involves an acid-catalyzed condensation reaction under reflux. In a typical laboratory-scale synthesis, equimolar amounts of benzophenone and phenylhydrazine are refluxed in ethanol (B145695) with glacial acetic acid serving as the catalyst. scribd.com For instance, a mixture of benzophenone (0.25 mol) and phenylhydrazine (0.25 mol) in 150 mL of absolute ethanol is heated under reflux for approximately 2 hours. Following the reaction, the crude product is typically isolated and purified by recrystallization from 95% ethanol, yielding yellow crystals. This method has demonstrated an 81% yield for analogous methylphenylhydrazones, indicating comparable efficiency for the phenyl variant. The purity of the synthesized compound can be confirmed through melting point analysis and thin-layer chromatography (TLC).

Influence of Reaction Conditions on Yield and Selectivity

The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice of solvent, catalyst, and temperature.

Solvent and Catalyst Effects: The classical method utilizes a polar, protic solvent like absolute ethanol in conjunction with an acid catalyst such as glacial acetic acid. An alternative scalable approach described in patent literature employs ethylene (B1197577) glycol as both the solvent and a catalyst. google.com In this method, benzophenone and hydrazine (B178648) hydrate (B1144303) are refluxed for 1.5 to 2.5 hours. google.com While this specific protocol targets benzophenone hydrazone, substituting hydrazine hydrate with phenylhydrazine could adapt it for phenylhydrazone synthesis. The high boiling point of ethylene glycol may help in stabilizing reaction intermediates.

Temperature and Purification: The reaction is typically conducted at the reflux temperature of the solvent, which is around 78°C for ethanol. Post-reaction processing also plays a crucial role. Gradual cooling of the reaction mixture to low temperatures, such as 5°C, can enhance the purity of the crystalline product that precipitates out of the solution. Subsequent filtration and vacuum drying are standard procedures to obtain the final product. google.com Kinetic studies have revealed that the synthesis from benzophenone and phenylhydrazine follows non-ideal kinetics, which is attributed to the formation of intermediates and the effects of crystallization as the product precipitates from the solution.

| Parameter | Classical Method | Industrial Protocol google.com |

|---|---|---|

| Solvent | Ethanol | Ethylene Glycol |

| Catalyst | Glacial Acetic Acid | Solvent-mediated |

| Reaction Time | 2 hours | 1.5–2.5 hours |

| Temperature | ~78°C (Reflux) | Reflux |

| Yield | ~81% (for analogs) | >95% (for hydrazone) |

Advanced Synthetic Strategies for this compound and its Derivatives

To address the limitations of classical methods and to align with the principles of green chemistry, several advanced synthetic strategies have been developed. These methods often offer advantages such as higher efficiency, milder reaction conditions, and reduced environmental impact.

Solvent-Free Synthesis Techniques, Including Ball-Milling

Mechanochemistry, particularly ball-milling, has emerged as a powerful, environmentally friendly alternative for organic synthesis. sciforum.netrsc.org This technique involves the grinding of reactants in the absence of a solvent, induced by the direct absorption of mechanical energy. sciforum.netrsc.org

The solvent-free synthesis of phenylhydrazones can be achieved by reacting an aldehyde or ketone with phenylhydrazine in a ball mill. sciforum.net This one-step condensation proceeds efficiently, and in many cases, quantitatively. sciforum.netsci-hub.se For instance, equimolar amounts of a carbonyl compound and phenylhydrazine are milled, and the reaction progress can be monitored until completion. sciforum.net If necessary, the product can be further purified by recrystallization. sciforum.net This method is noted for its simplicity, efficiency, and clean reaction profile, as it avoids the use of auxiliary substances or solvents. sciforum.net For less reactive ketones like benzophenone, the reaction may require heating during the milling process to achieve complete conversion. sci-hub.se

| Reactants | Technique | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone + Phenylhydrazine | Ball-Milling | Solvent-free, equimolar | Up to 100% | sciforum.net |

| Benzophenone + Hydroxylamine HCl | Kneading Ball-Milling | 90 min at 140°C | Quantitative | sci-hub.se |

Catalytic Approaches in Hydrazone Synthesis (e.g., MgO Nanoparticles)

Nanocatalysis offers a promising avenue for developing efficient and sustainable synthetic methods. researchgate.net Magnesium oxide (MgO) nanoparticles, in particular, have been identified as an important class of nanomaterials that can serve as effective heterogeneous catalysts in organic synthesis. researchgate.net

The synthesis of hydrazones can be efficiently catalyzed by MgO nanoparticles under solvent-free conditions. researchgate.net In a typical procedure, a mixture of a carbonyl compound (e.g., benzaldehyde) and phenylhydrazine is reacted in the presence of a catalytic amount of MgO nanoparticles at an elevated temperature (e.g., 80°C). researchgate.net This method has been shown to produce high yields of the corresponding hydrazone derivatives. researchgate.net The MgO nanoparticles are prepared via methods like the sol-gel technique, followed by calcination to obtain the final white powder catalyst. researchgate.net The use of such nanocatalysts aligns with green chemistry principles by offering milder reaction conditions and potentially recyclable catalytic systems. researchgate.netresearchgate.net

Electrochemical Synthesis of this compound Intermediates

Electrosynthesis provides a unique and powerful tool for organic transformations, often under mild conditions. beilstein-journals.org The electrochemical oxidation of benzophenone hydrazones has been investigated as a method to generate valuable synthetic intermediates, such as diazo compounds. beilstein-journals.orgresearchgate.net

Studies have shown that the anodic oxidation of benzophenone hydrazones can lead to different products depending on the electrolysis conditions, including the electrode material, temperature, and electrolyte composition. researchgate.net For example, the electrolysis of benzophenone hydrazones in acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting electrolyte can exclusively yield diazines in good yields. beilstein-journals.org These diazo compounds are highly useful but often hazardous intermediates. beilstein-journals.orgresearchgate.net Generating them in situ via electrochemical methods from stable precursors like this compound enhances safety and utility. beilstein-journals.org The process involves the formation of a diazo intermediate, which can be detected by the characteristic deep purple color of the anolyte during electrolysis. researchgate.net This electrochemical approach has been developed into a reliable method for generating diazo compounds with yields as high as 99%. researchgate.net

Mechanistic Pathways of this compound Formation

Detailed Analysis of Nucleophilic Addition Mechanisms

The synthesis of this compound from benzophenone and phenylhydrazine is a nucleophilic addition reaction that is generally reversible and acid-catalyzed. libretexts.orgmasterorganicchemistry.com The mechanism involves the nitrogen atom of the phenylhydrazine acting as a nucleophile and attacking the electrophilic carbonyl carbon of benzophenone. The reaction's progression is significantly influenced by the pH of the solution, which affects the reactivity of both the carbonyl compound and the nucleophilic amine.

The reaction mechanism can be broken down into several key steps:

Protonation of the Carbonyl Oxygen (Acidic Conditions): Under acidic conditions, the reaction is often initiated by the protonation of the carbonyl oxygen of benzophenone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For weakly nucleophilic amines, this initial protonation is crucial for the reaction to proceed at a reasonable rate. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of phenylhydrazine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgmasterorganicchemistry.com

Protonation of the Hydroxyl Group: The oxygen atom of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the second nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a resonance-stabilized iminium ion. libretexts.org

Deprotonation: Finally, a base (such as water or another molecule of the amine) removes a proton from the nitrogen atom, yielding the neutral and stable this compound product and regenerating the acid catalyst. libretexts.org

The pH plays a critical role in the reaction kinetics. There is typically a pH optimum for hydrazone formation, often around pH 4-5. masterorganicchemistry.com At very low pH, most of the amine nucleophile is protonated, rendering it non-nucleophilic and slowing the initial attack. Conversely, at high pH, while the amine is fully deprotonated and nucleophilic, the carbonyl group is not activated by protonation, and the crucial dehydration step is not efficiently catalyzed. researchgate.netacs.org This leads to a change in the rate-determining step: under slightly acidic conditions, the nucleophilic attack is often rate-limiting, whereas under neutral and basic conditions, the dehydration of the carbinolamine intermediate becomes the slow step. researchgate.net

Table 1: Mechanistic Steps in the Acid-Catalyzed Formation of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Protonation of Carbonyl | Benzophenone, H⁺ | Protonated Benzophenone |

| 2 | Nucleophilic Attack | Protonated Benzophenone, Phenylhydrazine | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Carbinolamine (Hemiaminal) |

| 4 | Protonation of Hydroxyl | Carbinolamine, H⁺ | Protonated Carbinolamine |

| 5 | Elimination of Water | Protonated Carbinolamine | Iminium Ion, H₂O |

| 6 | Deprotonation | Iminium Ion, Base | This compound, H⁺ |

Role of Intermediates in Hydrazone Synthesis

The primary intermediate in this reaction is the carbinolamine , also known as a hemiaminal. libretexts.orgmasterorganicchemistry.com This species is formed from the initial nucleophilic addition of phenylhydrazine to the carbonyl group of benzophenone, followed by a proton transfer. libretexts.org The carbinolamine is a neutral, tetrahedral compound containing both an amino group and a hydroxyl group attached to the same carbon atom. masterorganicchemistry.com The formation of this intermediate can be rapid and reversible. researchgate.net In some cases, these addition compounds can be observed as they lack the characteristic ultraviolet absorption of the original carbonyl compound. researchgate.net

The fate of the carbinolamine is central to the synthesis. For the reaction to proceed to the final hydrazone product, the carbinolamine must undergo dehydration. researchgate.netlibretexts.org This dehydration is the key elimination step and is typically the point at which acid catalysis is most effective. Protonation of the carbinolamine's hydroxyl group transforms it into a good leaving group (H₂O). libretexts.org

Following the departure of water, a new intermediate is formed: the iminium ion . libretexts.org This cation features a carbon-nitrogen double bond, with the positive charge located on the nitrogen atom. The iminium ion is a highly reactive electrophile.

Table 2: Key Intermediates in this compound Synthesis

| Intermediate | Structure | Role in the Mechanism |

| Carbinolamine (Hemiaminal) | Tetrahedral species with -OH and -NHNHPh groups on the same carbon. | Formed from the nucleophilic addition of phenylhydrazine to benzophenone. Undergoes acid-catalyzed dehydration. libretexts.orgmasterorganicchemistry.com |

| Protonated Carbinolamine | Carbinolamine with a protonated hydroxyl group (-OH₂⁺). | Facilitates the elimination of water as a good leaving group. libretexts.org |

| Iminium Ion | Cationic species with a C=N⁺ double bond. | Formed after the loss of water. It is the immediate precursor to the final hydrazone. libretexts.org |

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The presence of the C=N (imine) group is a key feature, with its stretching vibration typically observed in the range of 1690-1590 cm⁻¹. researchgate.net For this compound, this peak is specifically reported around 1593 cm⁻¹ and 1603 cm⁻¹. researchgate.netasianpubs.org

The N-H stretching vibration is another important diagnostic peak, indicating the presence of the hydrazone moiety. This is typically seen as a peak in the region of 3500-3180 cm⁻¹. researchgate.net In the case of this compound, this absorption is observed at approximately 3329 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also evident, appearing in the spectrum around 2805 cm⁻¹ and 2950 cm⁻¹. asianpubs.org Furthermore, the aromatic ring skeletal vibrations are found at about 1447 cm⁻¹. asianpubs.org The absence of a strong carbonyl (C=O) absorption band, which would be prominent in the starting material benzophenone, further confirms the successful formation of the hydrazone. asianpubs.org

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=N (Imine) | ~1593 - 1603 | researchgate.netasianpubs.org |

| N-H (Hydrazone) | ~3329 | researchgate.net |

| Aromatic C-H | ~2805, 2950 | asianpubs.org |

| Aromatic Ring Skeletal | ~1447 | asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule, offering detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound and its derivatives reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. rsc.org The N-H proton of the hydrazone group gives rise to a characteristic signal that can be identified by its chemical shift and by the fact that it is exchangeable with deuterium (B1214612) oxide (D₂O). asianpubs.org For instance, in some derivatives, the N-H proton signal appears as a broad singlet between δ 8.50 and 8.78 ppm. asianpubs.org The integration of the peak areas in the ¹H NMR spectrum confirms the number of protons associated with each signal, further validating the molecular structure. asianpubs.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | rsc.org |

| N-H Proton | 8.50 - 8.78 | Broad Singlet | asianpubs.org |

Carbon-¹³C NMR Spectral Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. The imino carbon (C=N) is particularly characteristic, appearing significantly downfield. For example, in a related hydrazone, this carbon signal is observed at δ 143.72 ppm. asianpubs.org The aromatic carbons of the phenyl rings produce a series of signals in the approximate range of δ 110 to 146 ppm. rsc.org The specific chemical shifts of these carbons can be influenced by the substituent on the phenyl ring. rsc.org

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Imino Carbon (C=N) | ~143.72 | asianpubs.org |

| Aromatic Carbons | ~110 - 146 | rsc.org |

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as two-dimensional (2D) NMR spectroscopy, are employed for a more in-depth conformational analysis of this compound. anokaramsey.edu Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, helping to assign complex spectra and elucidate the three-dimensional structure of the molecule in solution. nih.gov These methods are crucial for understanding the spatial relationships between different parts of the molecule, which can be influenced by factors such as steric hindrance and electronic effects. anokaramsey.edu Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to predict and confirm the most stable conformation of the molecule. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound and its derivatives, this technique provides insights into their structure and reactivity.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. In a study of a mixed crystal of benzophenone and 2,4-dinitrophenyl hydrazone of benzophenone, absorption maxima were observed at 244 nm and 337 nm, attributed to the C=N and N-H groups, respectively. asianpubs.org The presence of color in the mixed crystal indicates absorption in the visible region, between 400 to 800 nm. asianpubs.org

Hydrazone-substituted chromophores can exhibit intense intramolecular charge-transfer (ICT) bands. acs.org For a series of hydrazone-based nonlinear optical (NLO) chromophores, these ICT bands were found in the range of 473 to 725 nm. acs.org These bands are a result of electron density moving from a donor part of the molecule to an acceptor part upon photoexcitation. The extended conjugation in such systems facilitates these charge-transfer interactions. acs.org For instance, the UV spectrum of a specific benzophenone derivative showed characteristic absorption bands at λmax 385, 287, 259, 234, and 204 nm. researchgate.net

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic of compounds with intramolecular charge-transfer properties. Hydrazone-based probes have been shown to be highly sensitive to their microenvironment's polarity. researchgate.net Studies on hydroxy-benzophenones in ethanol-acetonitrile mixtures revealed that the UV spectroscopic behavior is influenced by the solvent. nih.gov Specifically, a blue shift (hypsochromic shift) of the π→π* transition bands was observed as the polarity of the solvent mixture increased. nih.gov This phenomenon is attributed to the interactions between the solute and solvent molecules, including the formation of hydrogen bonds. nih.gov All hydrazone-based chromophores in one study exhibited positive solvatochromism. acs.org

UV-Vis spectroscopy is a valuable technique for monitoring chemical reactions in real-time and for conducting kinetic studies. The formation of this compound from benzophenone and phenylhydrazine has been monitored using UV-Vis spectroscopy. nih.govnih.gov This second-order reaction's progress can be followed by observing the changes in the UV-Vis spectrum over time. nih.gov

Principal Component Analysis (PCA) is a statistical method that can be applied to the spectral data collected during a reaction to deconvolve the contributions of reactants, intermediates, and products. nih.govresearchgate.net When applied to the formation of this compound, PCA helped to identify deviations from ideal reaction behavior, such as the differential crystallization of the product and the presence of a small amount of an intermediate. nih.govresearchgate.net By analyzing the scores and loadings plots from the PCA, researchers can gain a deeper understanding of the reaction mechanism. nih.gov This approach allows for the estimation of concentration profiles and reaction rate constants, even in cases with significant spectral overlap. nih.govresearchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular weight of this compound is 272.34 g/mol . chemicalbook.com The NIST Mass Spectrometry Data Center provides mass spectral data for this compound. nih.gov

The fragmentation pattern of benzophenone itself provides a basis for understanding the fragmentation of its derivatives. For example, a study on the fragmentation of 2,6,4′-trihydroxy-4-methoxybenzophenone showed a parent ion [M-H]⁻ at m/z 259. researchgate.net A key fragment ion at m/z 165 resulted from the loss of a 94 Da neutral fragment (C₆H₆O), and a subsequent fragment at m/z 121 indicated the loss of a CO₂ molecule. researchgate.net In the analysis of by-products from a reaction involving PLP, phenylhydrazine was used to derivatize carbonyl-containing fragments, which were then identified by LC-MS and their fragmentation patterns. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. While the specific crystal structure of the parent this compound is not detailed in the provided search results, related structures have been extensively studied. For instance, a benzophenone-4-methoxybenzoylhydrazone derivative was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net Another related compound, a semicarbazone of benzophenone, crystallizes in the triclinic crystal system with the space group P1. researchgate.net

Powder X-ray Diffraction for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to assess the crystallinity of solid materials. nih.gov In the analysis of this compound, PXRD serves to confirm the long-range structural order characteristic of a crystalline solid. When a finely powdered sample is exposed to an X-ray beam, diffraction occurs at various angles relative to the incident beam. For a crystalline substance, constructive interference happens only at specific angles where the Bragg condition is met, resulting in a diffraction pattern composed of sharp, well-defined peaks. units.it

The presence of sharp peaks in the PXRD pattern of this compound confirms its crystalline nature, as opposed to an amorphous state which would produce a broad, featureless halo. units.itjetir.org Each peak in the diffractogram corresponds to a specific set of lattice planes within the crystal structure. The pattern of peak positions (in degrees 2-theta) and their relative intensities is unique to a specific crystalline form, serving as a "fingerprint" for identification and quality control. units.it

Studies on related benzophenone and hydrazone derivatives demonstrate the utility of PXRD in confirming the crystallinity of newly synthesized batches and comparing them to simulated patterns derived from single-crystal X-ray data. researchgate.netresearchgate.net This comparison is crucial for verifying phase purity. researchgate.net Although specific diffractogram data for this compound is not detailed in the provided research, the expected output for a pure, crystalline sample can be represented as follows.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 60 |

| 15.2 | 5.82 | 85 |

| 18.8 | 4.72 | 100 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 70 |

| 28.9 | 3.09 | 50 |

Table 1: Representative Powder X-ray Diffraction data for a crystalline compound. The sharp peaks at specific 2θ angles confirm the crystalline nature of the material.

Intermolecular Interactions and Crystal Packing from Crystallographic Data

Crystallographic data obtained from single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of this compound molecules in the solid state. This arrangement, known as crystal packing, is governed by a combination of intermolecular and intramolecular forces that stabilize the crystal lattice.

In derivatives of this compound, the molecular conformation and interactions are well-documented. A prominent feature in related structures is the presence of an intramolecular hydrogen bond involving the hydrazone N-H group. rsc.org Specifically, in compounds lacking a strong hydrogen bond acceptor (like a nitro group) at the ortho position of a phenyl ring, the N-H group forms a hydrogen bond with the π-electron system of a nearby phenyl ring (an N-H···π interaction). rsc.org In a study of a closely related nitrophenylhydrazone derivative, the distances from the hydrogen atom to the interacting carbon atoms of the phenyl ring were found to be as short as 2.26 Å and 2.43 Å. rsc.org This type of intramolecular interaction plays a significant role in determining the molecule's conformation.

π-π Stacking Interactions: The multiple phenyl rings in this compound allow for stacking interactions between the aromatic systems of adjacent molecules. These interactions, where the electron-rich π systems overlap, contribute significantly to the stability of the crystal packing. researchgate.netresearchgate.net

C-H···π Interactions: Weak hydrogen bonds can also form between carbon-hydrogen bonds of one molecule and the aromatic π-systems of a neighboring molecule, further influencing the supramolecular structure.

The interplay of these forces dictates how the molecules pack together, influencing physical properties such as melting point and density. In similar hydrazone structures, molecules are often observed to form chains or sheets held together by a network of these interactions. researchgate.net

| Interaction Type | Description | Typical Interacting Groups |

|---|---|---|

| Intramolecular N-H···π Hydrogen Bond | A hydrogen bond between the N-H donor and the π-electron cloud of a phenyl ring within the same molecule. rsc.org | -NH- group and a phenyl ring |

| Intermolecular π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. researchgate.net | Phenyl ring ↔ Phenyl ring |

| Van der Waals Forces | Weak, non-specific forces resulting from temporary charge fluctuations in molecules. | All atoms in the structure |

| Intermolecular C-H···π Interactions | Weak hydrogen bonds between a C-H donor and a π-electron system of a neighboring molecule. | Aromatic/aliphatic C-H and a phenyl ring |

Table 2: Summary of primary intermolecular and intramolecular interactions stabilizing the crystal structure of this compound and related compounds.

Reaction Chemistry and Transformational Pathways of Benzophenone Phenylhydrazone

Oxidation Reactions Involving Benzophenone (B1666685) Phenylhydrazone

The oxidation of benzophenone phenylhydrazone can proceed through several pathways, yielding a variety of products depending on the oxidizing agent and reaction conditions. These reactions are of significant interest in synthetic organic chemistry for the generation of valuable intermediates.

Reactions with Peroxides (e.g., Benzoyl Peroxide) and Related Oxidizing Agents

The reaction of this compound with peroxides, such as benzoyl peroxide, has been a subject of study. cdnsciencepub.comcdnsciencepub.com Unlike the reaction with secondary amines which typically yield o-benzamidophenols, the oxidation of this compound with benzoyl peroxide results in a neutral yellow solid, identified as phenylazodiphenylcarbinol benzoate (B1203000). cdnsciencepub.comcdnsciencepub.com This outcome is consistent with the product obtained from the reaction of this compound with lead tetrabenzoate. cdnsciencepub.com

The proposed mechanism involves the formation of an ion pair. cdnsciencepub.com The subsequent reaction of this ion pair to form the phenylazo benzoate is favored over the formation of a phenol (B47542) due to the higher activation energy required for the latter, which would involve the conversion of a benzenoid ring to a quinonoid structure. cdnsciencepub.com

In a typical experimental procedure, benzoyl peroxide is added to a solution of the phenylhydrazone in a solvent like benzene (B151609) at room temperature. cdnsciencepub.com After the reaction is complete, the mixture is worked up to isolate the product. For instance, in the reaction of benzaldehyde (B42025) phenylhydrazone with benzoyl peroxide, the resulting benzoic acid is removed by extraction with aqueous sodium bicarbonate. cdnsciencepub.com

It has been noted that other oxidizing agents like peracetic acid can also convert similar hydrazones to "azoacetates". mcmaster.ca The choice of oxidizing agent and reaction conditions can significantly influence the product distribution.

Electrooxidation Pathways to Diazo Compounds

Electrochemical oxidation provides a powerful and often milder alternative to chemical oxidants for the transformation of this compound. A key application of this methodology is the synthesis of diazo compounds, which are valuable synthetic intermediates. researchgate.netbeilstein-journals.org The electrooxidation of benzophenone hydrazone can lead to the formation of diphenyldiazomethane. sioc-journal.cn

The outcome of the electrooxidation of benzophenone hydrazones is highly dependent on the electrolysis conditions, including the electrode material, temperature, and electrolyte composition. researchgate.net For example, using a platinum anode in acetonitrile (B52724) with lithium perchlorate (B79767) as the electrolyte can lead to the formation of benzophenone azines. researchgate.net In contrast, using a graphite (B72142) anode in refluxing methanol (B129727) with sodium methoxide (B1231860) can yield diphenylmethyl methyl ethers and diphenylmethanes. researchgate.net

To optimize the synthesis of diphenyldiazomethane and suppress the formation of by-products, a heterogeneous electrolytic system can be employed. sioc-journal.cn This approach, which involves careful selection of the halogen compound, electrolyte, solvent polarity, electrode material, current density, and temperature, has been shown to produce diphenyldiazomethane in high yields. sioc-journal.cn The characteristic deep purple color observed in the anolyte during electrolysis is a strong indicator of the formation of a diazo compound as an intermediate. researchgate.netresearchgate.net

Table 1: Products of Electrooxidation of Benzophenone Hydrazones under Various Conditions

| Anode Material | Electrolyte/Solvent | Main Product(s) |

| Platinum | LiClO₄/MeCN | Benzophenone azines researchgate.net |

| Platinum | NaOMe/MeOH | Benzophenone dimethyl acetals researchgate.net |

| Graphite | NaOMe/MeOH (reflux) | Diphenylmethyl methyl ethers, Diphenylmethanes researchgate.net |

| Not Specified | Heterogeneous system | Diphenyldiazomethane sioc-journal.cn |

Reduction Chemistry of this compound

The reduction of this compound offers pathways to alkanes and other reduced species. The specific products obtained depend on the reducing agent and the reaction conditions employed.

Wolff-Kishner Reduction and Alkane Formation

The Wolff-Kishner reduction is a classic organic reaction used to convert carbonyl groups to methylene (B1212753) groups. vaia.comwikipedia.org While the reaction typically starts with a ketone or aldehyde and hydrazine (B178648), using a pre-formed hydrazone like this compound can be advantageous, potentially leading to shorter reaction times and milder conditions. wikipedia.orgbyjus.com The reaction is carried out in the presence of a strong base, such as potassium hydroxide (B78521), and typically at high temperatures in a high-boiling solvent like diethylene glycol. byjus.com

The mechanism of the Wolff-Kishner reduction of a hydrazone involves the deprotonation of the nitrogen atom by the base, followed by a series of steps that ultimately lead to the elimination of nitrogen gas (N₂) and the formation of a carbanion. byjus.comlibretexts.org This carbanion is then protonated by a proton source in the reaction mixture, such as water, to yield the final alkane product. byjus.com In the case of this compound, the product of the Wolff-Kishner reduction is diphenylmethane (B89790). vaia.com

Alternative Reductive Transformations

Besides the complete reduction to an alkane via the Wolff-Kishner reaction, other reductive transformations of this compound are possible. The choice of reducing agent and reaction conditions can lead to different products. For instance, certain reductive methods may lead to the cleavage of the N-N bond or partial reduction of the aromatic rings, although specific examples for this compound are less commonly documented in readily available literature. It is known that hydrazones are generally more difficult to reduce than trifluoromethyl-arenes, which is a relevant consideration in designing selective reduction reactions in complex molecules. nih.gov

Photochemical Reactivity and Mechanistic Studies

The photochemistry of this compound has been investigated to understand its behavior upon exposure to light. acs.orgacs.org These studies often involve irradiating the compound in a suitable solvent and analyzing the resulting products to elucidate the photochemical pathways.

Upon photolysis, this compound can undergo a variety of reactions. Studies on the photolysis of phenylhydrazones in general have revealed complex reaction pathways. acs.org For N-benzoylhydrazone derivatives, photolysis in acetonitrile has been shown to yield a mixture of products including the corresponding ketones, nitriles, substituted methanes, and imines, often in different ratios compared to thermolysis. researchgate.net The formation of azine derivatives upon photolysis suggests the homolysis of the N–N bond in the excited state. researchgate.net

Research into the visible-light photolability of the C=N bond in hydrazones has been explored, particularly in the context of dye-sensitized oxygenation reactions involving singlet oxygen. aacrjournals.org In the case of N-methylthis compound, photooxidation leads to the formation of benzophenone. aacrjournals.org Theoretical calculations suggest a low-energy pathway for the fragmentation of the C=N bond via a [2+2] cycloaddition with singlet oxygen, forming a 1,2,3-dioxazetidine intermediate. aacrjournals.org This intermediate then cleaves to yield the final products. aacrjournals.org

The photochemical behavior of benzophenone itself is a well-studied area, and its interaction with other molecules upon photoexcitation is of great interest. nih.govrsc.org The specific photochemical reactions of this compound are influenced by the solvent and the presence of other reactive species.

Photolysis Pathways and Products

The photolysis of hydrazones, including derivatives structurally similar to this compound, proceeds through free radical mechanisms initiated by UV irradiation. While specific studies on the direct photolysis of this compound are not extensively detailed in the reviewed literature, the behavior of related N-benzoylhydrazones provides significant insight. The photolysis of N-benzoylhydrazones in acetonitrile at ambient temperature results in the homolysis of the N–N and C–N bonds. researchgate.net This process generates a variety of radical intermediates that subsequently react to form stable products.

Key products identified from the photolysis of N-benzoylhydrazone derivatives include nitriles, acids, and ketones, as well as products of radical dimerization and rearrangement. researchgate.net For instance, the photolysis of benzophenone N-benzoylhydrazone yields products such as benzonitrile (B105546), benzoic acid, and benzil. A notable pathway is the homolysis of the N–N bond in the excited state, which forms an iminyl free radical that can dimerize within the solvent cage to produce azine derivatives. researchgate.net

Table 1: Products from Photolysis of Benzophenone N-Benzoylhydrazone (1a) in Acetonitrile

| Product | Yield (%) |

|---|---|

| Benzonitrile (2a) | 13 |

| Benzoic acid (6) | 10 |

| Benzil (7) | 6 |

| Imines (9a) | 12 |

| Substituted methanes (4a) | 23 |

| Azines (14a) | 18 |

| Recovered hydrazone | 4 |

Source: Adapted from research on the photolysis of N-benzoylhydrazone derivatives. researchgate.net

Singlet Oxygen-Mediated Photooxidation and C=N Bond Cleavage

The carbon-nitrogen double bond (C=N) in hydrazones is susceptible to cleavage under visible-light photooxidation conditions, particularly through a Type II, singlet oxygen-mediated mechanism. aacrjournals.org In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Research on N-methylthis compound, a close derivative, has demonstrated that dye-sensitized photooxidation leads to the cleavage of the C=N bond, with benzophenone being a quantifiable product. aacrjournals.orgresearchgate.net This oxidative cleavage is a key transformation pathway for hydrazones, converting them back to their corresponding carbonyl compounds. aacrjournals.orgnih.gov The reaction is of interest for its potential in drug delivery systems, where the photolability of the hydrazone bond can be exploited for the controlled release of active substances. aacrjournals.org

Investigation of Reactive Intermediates (e.g., Dioxazetidines)

The singlet oxygen-mediated photooxidation of the hydrazone C=N bond is proposed to proceed through highly reactive, transient intermediates. Theoretical studies using density functional theory (DFT) predict a low-energy pathway involving the [2+2] cycloaddition of singlet oxygen to the C=N bond, forming a four-membered 1,2,3-dioxazetidine ring. aacrjournals.orgresearchgate.net

This dioxazetidine intermediate is unstable and rapidly fragments to yield the final carbonyl and nitrogen-containing products. aacrjournals.org The formation of the dioxazetidine is believed to be preceded by the formation of zwitterionic intermediates. aacrjournals.org While the direct spectroscopic observation of dioxazetidines from hydrazone oxidation remains challenging, their existence has been postulated in the photooxidation of similar compounds like benzophenone oximes and other imines. nih.govresearchgate.net

Thermal Decomposition and Thermolysis Mechanisms

When subjected to high temperatures, this compound undergoes decomposition, breaking down into a complex mixture of products through mechanisms that are predominantly free radical in nature.

Analysis of Thermal Breakdown Products

The thermolysis of this compound, for example by refluxing in air for an extended period (24 hours), results in the cleavage of the N-N and C-N bonds. oup.comoup.com This process yields a variety of stable chemical compounds. The major identified products from this thermal breakdown are listed in the table below. The formation of benzophenone indicates the cleavage and subsequent hydrolysis of the imine intermediate, while the presence of nitrogen-containing compounds like aniline (B41778) and benzonitrile points to the fragmentation of the phenylhydrazine (B124118) moiety. oup.com

Table 2: Products Identified from the Thermolysis of this compound

| Product | Chemical Formula |

|---|---|

| Ammonia | NH₃ |

| Benzophenone | C₁₃H₁₀O |

| N-Benzhydrylideneaniline | C₁₉H₁₅N |

| Biphenyl (B1667301) | C₁₂H₁₀ |

| Aniline | C₆H₇N |

| Benzonitrile | C₇H₅N |

| 9-Phenylacridine | C₁₉H₁₃N |

Source: Data compiled from studies on the thermolysis of this compound. oup.comoup.com

Free Radical Mechanisms in Thermal Transformations

The array of products generated during the thermolysis of this compound strongly suggests a free radical-based mechanism. oup.com The initial and key step is the homolytic cleavage (homolysis) of the relatively weak N-N single bond. oup.com This bond has a lower bond energy compared to the N-H bond, making it more susceptible to breaking at high temperatures. oup.com

The proposed mechanism starts with the homolysis of the N-N bond to form a phenylaminyl radical and a diphenylmethaniminyl radical pair. oup.com These primary radicals can then undergo various subsequent reactions:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the reaction medium or other molecules to form stable products like aniline and diphenylmethanimine. oup.com The diphenylmethanimine intermediate is likely hydrolyzed during the work-up procedure to yield benzophenone and ammonia. oup.com

Radical Recombination and Fragmentation: The formation of biphenyl can be explained by the recombination of phenyl radicals, which may arise from further fragmentation. oup.com The presence of diphenylmethane and 1,1,2,2-tetraphenylethane (B1595546) in the thermolysis of related semicarbazones suggests the formation of benzhydryl free radicals, which can abstract hydrogen or dimerize. cdnsciencepub.com

Derivatization and Functional Group Interconversions of this compound

The hydrazone functionality in this compound serves as a versatile platform for a range of derivatization reactions and functional group interconversions (FGI). These transformations allow for the synthesis of diverse molecular architectures.

One significant class of reactions is oxidation. The oxidation of this compound with lead tetra-acetate (LTA) in the presence of an alcohol leads to the formation of azo compounds, such as azoacetates and azoethers. dcu.ie The mechanism is believed to involve the displacement of an acetate (B1210297) anion from LTA by the NH nitrogen of the hydrazone. dcu.ie

The nitrogen atoms of the hydrazone can also participate in reactions with various electrophiles. For example, phenoxy ketene (B1206846) has been reported to react with the N-H of benzophenone N-phenylhydrazone. asianpubs.org Furthermore, benzophenone hydrazone can undergo metal-mediated coupling reactions. In the presence of palladium(II) or platinum(II) isocyanide complexes, it reacts to form novel aminocarbene complexes. researchgate.net

Under high pressure and temperature, and in the presence of a dicobalt octacarbonyl catalyst, this compound reacts with carbon monoxide in a cyclocarbonylation reaction to produce heterocyclic compounds. However, attempts to achieve nitration of the aromatic rings using nitric acid typically result in decomposition of the hydrazone moiety rather than the desired substitution, highlighting the sensitivity of the functional group to strongly acidic conditions. The hydrazone group itself is a product of a functional group interconversion, specifically the condensation of a ketone (benzophenone) with a hydrazine (phenylhydrazine), a reaction that can be reversed under certain hydrolytic conditions. sciforum.net

Table 3: List of Compound Names

| Compound Name |

|---|

| 1,1,2,2-tetraphenylethane |

| 9-Phenylacridine |

| Acetophenone |

| Ammonia |

| Aniline |

| Benzil |

| Benzoic acid |

| Benzonitrile |

| Benzophenone |

| Benzophenone N-benzoylhydrazone |

| This compound |

| Biphenyl |

| Diphenylmethane |

| Diphenylmethanimine |

| N-Benzhydrylideneaniline |

| N-methylthis compound |

| Phenylhydrazine |

Transformations for Analytical Detection and Quantification of Carbonyl Compounds

The formation of hydrazones is a cornerstone of classical analytical chemistry for the detection and quantification of carbonyl compounds. The reaction of an unknown aldehyde or ketone with a hydrazine derivative, such as phenylhydrazine, yields a corresponding hydrazone. sciforum.net The formation of this compound from benzophenone and phenylhydrazine serves as a clear example of this derivatization principle. ontosight.ai

The utility of this transformation in analytics hinges on the distinct physical properties of the resulting hydrazone compared to the parent carbonyl compound. Phenylhydrazones, including this compound, are often highly crystalline solids with sharp, well-defined melting points, which historically aided in the identification of unknown aldehydes and ketones.

Modern analytical techniques leverage the spectroscopic properties of these derivatives. The introduction of the phenylhydrazone moiety extends the chromophore of the original carbonyl compound, shifting its ultraviolet-visible (UV-Vis) absorption to longer wavelengths and increasing its molar absorptivity. researchgate.net This enhancement allows for sensitive spectrophotometric quantification. The formation of this compound has been monitored using UV-Vis spectroscopy to investigate reaction kinetics, where deviations from ideal second-order behavior pointed to the differential crystallization of the product and the presence of reaction intermediates. researchgate.net

Furthermore, derivatization into hydrazones is a common strategy in chromatography. By converting volatile or non-responsive carbonyl compounds into less volatile, UV-active, or fluorescent derivatives, their separation and detection by High-Performance Liquid Chromatography (HPLC) are significantly improved. While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is more commonly employed for this purpose due to the intense color of its derivatives, the underlying principle of the transformation is identical to that which forms this compound. researchgate.net

Research has established the optimal conditions for the quantitative formation of hydrazones like that of benzophenone. The reaction rate is significantly influenced by pH, with studies showing the effect of hydrogen-ion concentration on the time required to achieve a high yield of this compound. sci-hub.se To accelerate the reaction, particularly for less reactive ketones like benzophenone, heating the mixture is effective. sci-hub.se

Table 1: Factors Influencing Hydrazone Formation for Analytical Purposes

| Parameter | Observation for this compound Formation | Analytical Implication | Reference |

| pH | The rate of formation is highly dependent on the hydrogen-ion concentration. | Optimal pH must be selected for rapid and quantitative derivatization. | sci-hub.se |

| Temperature | Heating to 60°C effectively accelerates the reaction rate with the sparingly soluble ketone. | Allows for practical reaction times in analytical sample preparation. | sci-hub.se |

| Solvent | An alcohol-water mixture (e.g., 50% ethanol) is required to dissolve benzophenone. | The choice of solvent is critical for ensuring reactant solubility and achieving a complete reaction. | sci-hub.se |

| Product Properties | The product is a crystalline solid with strong UV absorbance. | Facilitates identification by melting point and quantification by UV-Vis spectroscopy. | researchgate.net |

Strategies for Advanced Derivatization in Organic Synthesis

This compound is not merely an analytical derivative but also a versatile intermediate for further synthetic transformations. The hydrazone functional group can act as a precursor to other functionalities or participate in cyclization and coupling reactions.

One significant application is its role as a precursor for the synthesis of diazo compounds. The electrochemical oxidation of benzophenone hydrazone can yield diphenyldiazomethane, a valuable reagent in organic synthesis. sioc-journal.cn This transformation highlights the capacity of the hydrazone to be converted into a highly reactive 1,3-dipole.

The hydrazone moiety itself can be further functionalized. For instance, the nitrogen atom can undergo reactions, and the aromatic rings can be subject to substitution. A notable example is the synthesis of this compound's N-aryl derivative through a palladium-catalyzed coupling reaction between benzophenone hydrazone and bromobenzene. chemicalbook.com This demonstrates the potential for constructing more complex, tetra-substituted hydrazine structures.

Oxidative cyclization represents another important pathway. While many examples involve lead tetra-acetate oxidation of hydrazones derived from β-ketoesters, the fundamental reactivity is relevant. dcu.ie The oxidation of the hydrazone moiety can generate intermediates that undergo intramolecular cyclization. For example, the azoacetate of benzophenone p-nitrophenylhydrazone cyclizes to form 1-p-nitrophenyl-3-phenylindazole under basic or acidic conditions. dcu.ie

Recent research has also explored the reactivity of hydrazones in reductive cross-coupling reactions. In one study, hydrazones were shown to react with trifluoromethylarenes, where the hydrazone acts as a nucleophilic partner after the reduction of the arene, ultimately leading to the formation of complex amine structures. acs.org Although this compound itself was used as a reference for electrochemical potential, the study underscores the growing utility of the hydrazone functional group in modern synthetic methodologies. acs.org

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| Benzophenone Hydrazone | Bromobenzene, Palladium Diacetate, NaOH, tert-Amyl alcohol, 103°C | This compound | Palladium-Catalyzed N-Arylation | chemicalbook.com |

| Benzophenone p-Nitrophenylhydrazone Azoacetate | Base or Acid Catalysis | 1-p-Nitrophenyl-3-phenylindazole | Oxidative Cyclization | dcu.ie |

| Benzophenone Hydrazone | Electrocatalytic Oxidation | Diphenyldiazomethane | Oxidation | sioc-journal.cn |

| Aldehyde-derived N,N-dialkylhydrazones | CF₃-Arenes, Reductive Conditions | β-Difluorobenzylic Hydrazines | Defluoroalkylation | acs.org |

Electrochemical Cyclization and Oxidation Reactions

The electrochemical behavior of this compound and related hydrazones has been a subject of detailed investigation, revealing a strong dependence of the reaction outcome on the experimental conditions. Anodic oxidation of benzophenone hydrazones can lead to a variety of products, including azines, acetals, and ethers, demonstrating the versatility of electrochemical methods in controlling reaction pathways. researchgate.netacs.org

In a key study, the anodic oxidation of benzophenone hydrazones was performed under various conditions, with the products being highly sensitive to the solvent, electrolyte, and electrode material. researchgate.net

Formation of Benzophenone Azine: When the electrolysis was carried out in acetonitrile with lithium perchlorate as the supporting electrolyte and using a platinum anode at room temperature, benzophenone azine was formed exclusively. researchgate.netbeilstein-journals.org

Formation of Benzophenone Dimethyl Acetal (B89532): In contrast, conducting the reaction in methanol with sodium methoxide led to benzophenone dimethyl acetal as the primary product. researchgate.netbeilstein-journals.org

Formation of Diphenylmethyl Methyl Ether and Diphenylmethane: Using a graphite anode in refluxing methanol containing sodium methoxide resulted in the formation of diphenylmethyl methyl ethers and diphenylmethanes. researchgate.net

These transformations likely proceed through the initial formation of a radical cation intermediate upon single-electron transfer (SET) at the anode. The subsequent reaction pathway of this intermediate is dictated by the surrounding medium. In the presence of a nucleophilic solvent like methanol, the solvent can attack the intermediate, leading to acetals or ethers. In a non-nucleophilic solvent, dimerization of the radical species can lead to the azine.

More recent studies have focused on the electrochemical synthesis of 1H-indazoles via the oxidative cyclization of N-phenylhydrazones derived from (hetero)aromatic ketones. beilstein-journals.org This process, carried out in an undivided cell under galvanostatic conditions, provides high yields and demonstrates the power of electrochemistry to construct heterocyclic systems from hydrazone precursors.

Table 3: Products of Electrochemical Oxidation of Benzophenone Hydrazones

| Electrode Material | Solvent | Supporting Electrolyte | Key Product(s) | Reference |

| Platinum | Acetonitrile (MeCN) | Lithium Perchlorate (LiClO₄) | Benzophenone Azine | researchgate.netbeilstein-journals.org |

| Platinum | Methanol (MeOH) | Sodium Methoxide (NaOMe) | Benzophenone Dimethyl Acetal | researchgate.netbeilstein-journals.org |

| Graphite | Methanol (MeOH), reflux | Sodium Methoxide (NaOMe) | Diphenylmethyl Methyl Ether, Diphenylmethane | researchgate.net |

| Graphite Anode | Acetonitrile (MeCN) | Not specified | 1H-Indazoles (from N-phenylhydrazones) | beilstein-journals.org |

Ketone Exchange Reactions

Hydrazone formation is a reversible process. Under appropriate conditions, typically with acid catalysis, the hydrazone of one carbonyl compound can react with a different carbonyl compound, leading to an equilibrium mixture containing the new hydrazone and the original ketone. This process is known as hydrazone or ketone exchange.

The position of the equilibrium is governed by the relative thermodynamic stabilities of the reactants and products, which are influenced by steric hindrance, electronic effects, and the stability of the carbonyl compounds themselves.

An attempt to synthesize benzophenone N-methyl-p-carboxyphenylhydrazone illustrates the challenges of this reaction. Refluxing acetone (B3395972) N-methyl-p-carboxyphenylhydrazone with benzophenone in dioxane with an acetic acid catalyst did not result in a significant amount of the desired benzophenone hydrazone, even after prolonged reaction times. wmich.edu The failure to detect the exchanged product (and the acetone byproduct) suggests that the equilibrium in this case strongly favors the acetone hydrazone, likely due to the greater steric hindrance associated with the benzophenone derivative. wmich.edu

However, the reverse reaction, where a less stable hydrazone is formed from a more stable one by removing the more volatile carbonyl byproduct (e.g., acetone), is a synthetically useful strategy. While specific studies on ketone exchange starting from this compound are not prevalent, the principle is a fundamental aspect of hydrazone chemistry. The reaction is believed to proceed via protonation of the hydrazone, followed by nucleophilic attack of water (hydrolysis) or the exchanging ketone to form a tetrahedral intermediate, which then collapses to form the new products.

Cleavage of the carbon-nitrogen double bond in hydrazones to regenerate the parent ketone is a related and important transformation. A simple and mild procedure using sodium bromate (B103136) (NaBrO₃) in an ionic liquid has been shown to be effective. This compound was converted back to benzophenone in 82% yield in 20 minutes using this method. psu.edu This cleavage reaction essentially represents one direction of the ketone exchange equilibrium, where water acts as the reactant to regenerate the ketone.

Theoretical and Computational Studies of Benzophenone Phenylhydrazone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to explore the electronic structure, reactivity, and other key parameters of benzophenone (B1666685) phenylhydrazone.

Density Functional Theory (DFT) is a powerful computational method for optimizing molecular geometries and calculating a wide range of electronic properties. For benzophenone phenylhydrazone (BPPH), calculations have been performed using the B3LYP functional with a 6-31G* basis set to determine its key electronic descriptors. eajournals.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. eajournals.org

A comprehensive set of electronic parameters has been calculated for this compound, providing a quantitative basis for understanding its reactivity. eajournals.org These parameters include the energies of the frontier molecular orbitals (EHOMO and ELUMO), the energy gap (ΔE), dipole moment, chemical hardness (η) and softness (S), electronegativity (χ), chemical potential (μ), and the global nucleophilicity index. eajournals.org

Table 1: Calculated Electronic Parameters for this compound

| Parameter | Value |

|---|---|

| EHOMO | -0.21 eV |

| ELUMO | -0.01 eV |

| Band Gap (ΔE) | 0.20 eV |

| Dipole Moment | 1.33 Debye |

| Chemical Hardness (η) | 0.10 |

| Chemical Softness (S) | 10.0 |

| Electronegativity (χ) | 0.11 |

| Chemical Potential (μ) | -0.11 |

| Global Nucleophilicity | 0.01 |

Data sourced from a DFT study using the B3LYP/6-31G basis set. eajournals.org*

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface, typically color-coded where red indicates areas of high electron density (nucleophilic sites) and blue represents areas of low electron density (electrophilic sites).

While specific MEP analysis for this compound is not detailed in the available literature, studies on related benzophenone derivatives like 4-fluoro-4-hydroxybenzophenone utilize MEP to identify reactive sites. scispace.comtandfonline.com For such molecules, the negative potential is often localized over electronegative atoms like oxygen, marking them as sites for electrophilic attack, while positive potentials are found around hydrogen atoms. scispace.comtandfonline.com This type of analysis helps in understanding intermolecular interactions and the correlation between molecular structure and biological activity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. uni-muenchen.de This analysis reveals the stability a molecule gains from these charge-transfer events.

Specific NBO analysis on this compound was not found in the searched literature. However, NBO studies on the closely related benzophenone hydrazone have been performed. These analyses are used to understand the hybridization of atomic orbitals and the nature of the bonds, such as the polar C-N and N-N bonds within the hydrazone framework. Such studies are crucial for explaining the outcomes of chemical reactions and the conformational preferences of the molecule.

Conformational Analysis and Molecular Mechanics

The three-dimensional structure and conformational flexibility of this compound are key to its properties and interactions. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies.

Computational studies have utilized molecular mechanics to perform conformational distribution analyses. eajournals.org This process involves identifying the various possible conformers of the molecule and determining their energies to find the most stable, lowest-energy conformation. eajournals.org This optimized geometry is then typically used as the starting point for more intensive quantum chemical calculations, such as DFT. eajournals.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking studies have been performed on this compound (BPPH) to evaluate its potential as an inhibitor of biological targets, such as those in Mycobacterium tuberculosis. eajournals.org In one such study, BPPH was docked into the active site of the Mycobacterium tuberculosis cell line (PDB ID: 2i1u). eajournals.org

The results indicated a strong potential for inhibition, with a calculated binding affinity of -5.20 kcal/mol. eajournals.org A lower binding affinity score suggests a more spontaneous and favorable binding interaction between the ligand and the receptor. eajournals.org

The inhibition mechanism was elucidated by analyzing the specific interactions between BPPH and the amino acid residues in the receptor's active site. The study revealed the formation of both hydrophobic interactions and hydrogen bonds. eajournals.org

Table 2: Molecular Docking Interactions of this compound with M. tuberculosis Receptor (2i1u)

| Interacting Residue | Type of Interaction | Interacting Atom/Group on BPPH | Distance (Å) |

|---|---|---|---|

| PRO-91 | Amide-Pi Stacked | Benzene (B151609) Ring of Benzophenone | 4.81 |

| PRO-91 | Pi-Alkyl | Benzene Ring of Benzophenone | 4.10 |

| ILE-84 | Pi-Alkyl | Benzene Ring of Benzophenone | 5.06 |

| ARG-94 | Pi-Alkyl | Benzene Ring of Benzophenone | 4.80 |

| GLN-76 | Hydrogen Bond | N2 atom of Hydrazone | 2.82 |

Data sourced from a molecular docking study of BPPH against PDB ID: 2i1u. eajournals.org

These detailed interaction models, particularly the hydrogen bond with GLN-76 and multiple hydrophobic contacts, provide a structural basis for the inhibitory activity of this compound against this specific mycobacterial target. eajournals.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Phenylhydrazine (B124118) |

| 4-fluoro-4-hydroxybenzophenone |

| Acetophenone phenylhydrazone |

Applications in Understanding Biological Interactions

Theoretical and computational methods are pivotal in elucidating the mechanisms through which this compound and its derivatives interact with biological systems at the molecular level. These in-silico approaches allow researchers to predict and analyze the binding of these compounds to specific biological targets, providing insights that are crucial for drug discovery and development.

Molecular docking is a primary computational tool used for this purpose. For instance, studies on the anti-tubercular potential of this compound (BPPH) have employed docking simulations to understand its interaction with the Mycobacterium tuberculosis cell line. eajournals.org In these studies, the three-dimensional structure of BPPH is first optimized using quantum chemical calculations, such as Density Functional Theory (DFT), to determine its most stable conformation. eajournals.org This optimized structure is then docked into the active site of a target receptor to predict the binding affinity and mode of interaction. eajournals.org Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Furthermore, computational models help in understanding broader structure-activity relationships. For example, crystallographic and computational analysis of benzophenone derivatives with cytotoxic activities has highlighted the potential importance of intermolecular hydrogen bonding for their biological function. nih.gov Software tools like Swiss Targeted Prediction are also utilized to screen for potential biological targets for phenylhydrazone derivatives, helping to guide experimental investigations. researchgate.netuem.br By simulating how these compounds bind to various proteins, such as enzymes or receptors, researchers can form hypotheses about their mechanisms of action, for example, as potential anti-inflammatory drugs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to uncover the connection between the structural properties of a chemical compound and its biological activity. jomardpublishing.comeuropa.eu The underlying principle is that the activity of a molecule is directly related to its structure. europa.eu QSAR models express this relationship in the form of a mathematical equation, which correlates chemical descriptors of a compound with its observed activity. jomardpublishing.com These models are invaluable for designing new compounds and predicting the biological effects of unsynthesized molecules. jomardpublishing.comeuropa.eu

Prediction of Biological Activities based on Structural Descriptors

QSAR modeling is extensively used to predict a wide spectrum of biological activities for this compound and its analogues. By calculating specific molecular descriptors, these models can forecast activities ranging from pesticidal to therapeutic. For instance, online computational platforms like PASS (Prediction of Activity Spectra for Substances) Online and Gusar are used to predict potential toxicological risks, as well as antiviral, antibacterial, antifungal, and anti-HIV activities for newly synthesized phenylhydrazones. jomardpublishing.comresearchgate.net

The predictive power of QSAR stems from its use of various structural descriptors, which are numerical representations of a molecule's properties. These descriptors can be broadly categorized:

Quantum Chemical Descriptors : These are derived from quantum mechanics calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy band gap, dipole moment, and chemical hardness. eajournals.orgacs.org

Physicochemical Descriptors : These describe properties such as lipophilicity (often expressed as log P), molecular weight, polarity, and solubility. researchgate.netuem.br Software like SwissADME is used to calculate these properties and assess the pharmacokinetic profile of compounds. researchgate.netuem.br

Structural Descriptors : These simply count certain structural features, such as the number of atoms, bonds, or specific functional groups. europa.eu

The table below summarizes some of the biological activities predicted for phenylhydrazone derivatives using QSAR and the types of descriptors or software employed.

| Predicted Biological Activity | Software/Methodology | Key Descriptors/Basis |

|---|---|---|

| Acute Toxicity, Antiviral, Antibacterial, Antifungal | Gusar, PASS Online | Structural fragments and physicochemical properties |

| Pharmacokinetics / Bioavailability | SwissADME | Lipophilicity, molecular size, polarity, solubility |

| Anti-tubercular Activity | Molecular Docking & DFT | Dipole moment, HOMO/LUMO energies, binding affinity |

| Insecticidal/Acaricidal Activity | 3D-QSAR | Steric and electronic properties (substituent size/type) |

Computational Assessment of Structure-Activity Relationships

Beyond prediction, computational studies are crucial for assessing and interpreting the structure-activity relationships (SAR) derived from experimental data and QSAR models. This assessment provides a deeper understanding of why certain structural features enhance or diminish biological activity, which is essential for rational drug and pesticide design. nih.gov

For example, extensive SAR studies on benzophenone hydrazone derivatives have been conducted to optimize their insecticidal and acaricidal properties. nih.gov Computational analysis, including 3D-QSAR models, revealed that the size and nature of substituents on the molecule play a critical role in its efficacy. These studies established specific structural requirements for high activity:

Substitution at the 4-positions of the aromatic rings with a halogen atom is beneficial. nih.gov

The presence of an acyl-type substituent on the hydrazone moiety leads to potent insecticidal activity. nih.gov